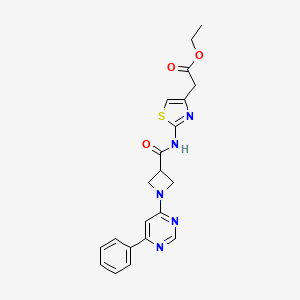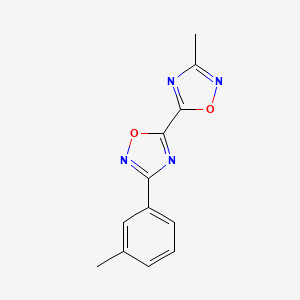
Méthanesulfonamide de (5-bromo-1,3-thiazol-4-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C₄H₅BrN₂O₂S₂ and a molecular weight of 257.13 g/mol This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Applications De Recherche Scientifique
(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide typically involves the reaction of 2-bromo-1,3-thiazole with methanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Mécanisme D'action
The mechanism of action of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-1,3-thiazol-4-yl)methanesulfonamide
- (5-Methyl-1,3-thiazol-4-yl)methanesulfonamide
- (5-Phenyl-1,3-thiazol-4-yl)methanesulfonamide
Uniqueness
(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets and improve its efficacy in various applications .
Propriétés
IUPAC Name |
(5-bromo-1,3-thiazol-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRWQIDTIMAZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430548.png)

![5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2430550.png)
![1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2430551.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2430555.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)

![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)

![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

